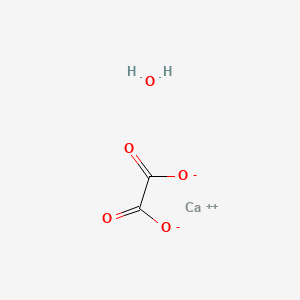

Calcium oxalate monohydrate

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

calcium;oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Ca.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHWSGSWNOHVHO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25454-23-3 (Parent), 144-62-7 (Parent) | |

| Record name | Calcium oxalate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50973513 | |

| Record name | Calcium ethanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder or lumps; Odorless; [Alfa Aesar MSDS] | |

| Record name | Calcium oxalate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118175-19-2, 5794-28-5 | |

| Record name | Calcium, [ethanedioato(2-)-κO1,κO2]-, monohydrate labeled with deuterium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118175-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium oxalate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium ethanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium oxalate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM OXALATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PP86KK527 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Calcium Oxalate Monohydrate Crystallization

Supersaturation and Nucleation of COM

The initial driving force for the crystallization of calcium oxalate (B1200264) monohydrate is supersaturation, a state where the concentration of calcium and oxalate ions in a solution exceeds its equilibrium solubility. mdpi.com When the solution becomes sufficiently supersaturated, the formation of a new solid phase through nucleation is initiated. mdpi.com This process can be described by classical nucleation theory, which involves the formation of a stable nucleus that must overcome an energy barrier to grow. mdpi.comfrontiersin.org

Homogeneous vs. Heterogeneous Nucleation Pathways

Nucleation of COM can occur through two primary pathways: homogeneous and heterogeneous nucleation. mdpi.com

Homogeneous nucleation occurs spontaneously within a supersaturated solution without the influence of any foreign surfaces. mdpi.comfrontiersin.org This process typically requires a high level of supersaturation to overcome the energy barrier for nucleus formation and is generally a slower process. mdpi.com

Heterogeneous nucleation is the more common pathway for COM formation in biological systems. mdpi.comnih.gov It occurs when nucleation is initiated on a pre-existing surface or substrate. mdpi.com These substrates can include other crystals, proteins, or cellular debris. mdpi.comnih.gov Heterogeneous nucleation requires a lower degree of supersaturation compared to homogeneous nucleation because the foreign surface reduces the energy barrier for nucleus formation. mdpi.comnih.gov The presence of colloidal phosphate (B84403), for instance, appears to favor the formation of calcium oxalate dihydrate crystals through heterogeneous nucleation. researchgate.net

The determination of whether nucleation is homogeneous or heterogeneous can be inferred from experimental kinetic parameters. nih.gov For COM, under certain experimental conditions within droplets, nucleation has been identified as heterogeneous. nih.gov

Induction Time and Critical Nucleus Parameters

The induction time is a key parameter in crystallization studies, representing the time elapsed from the creation of a supersaturated solution to the formation of detectable crystals. researchgate.netresearchgate.net It is inversely related to the nucleation rate; a longer induction time signifies slower nucleation. mdpi.com The induction time decreases exponentially as the supersaturation ratio increases. researchgate.netresearchgate.net

From induction time measurements, and by applying classical nucleation theory, it is possible to calculate critical nucleus parameters such as the radius of the critical nucleus and the free energy barrier for nucleation. researchgate.netresearchgate.net As the supersaturation ratio increases, both the free energy change and the radius of the critical nucleus decrease, making nucleation more favorable. researchgate.net

Crystal Growth of COM

Once stable nuclei have formed, they begin to grow by the incorporation of calcium and oxalate ions from the surrounding solution. This growth process is critical in determining the final size and morphology of the COM crystals.

Molecular Step Growth Mechanisms

The growth of COM crystals often occurs via a molecular step growth mechanism . pnas.org This involves the attachment of ions not to the entire crystal face at once, but rather at specific sites on the crystal surface known as steps and kinks. acs.org In situ atomic force microscopy (AFM) has been instrumental in revealing the molecular-scale details of this process. pnas.orgacs.org

Two primary pathways for the incorporation of calcium and oxalate ions into the molecular steps of a COM crystal have been identified:

Direct Incorporation: Ions from the solution can directly attach to the molecular steps. acs.org

Surface Diffusion: This is considered the primary pathway. acs.orgnih.govacs.org Ions first adsorb onto the flat terraces of the crystal surface and then diffuse across the surface to be incorporated at the step kinks. acs.orgnih.govacs.org

Inhibitors can also affect crystal growth by interacting with these molecular steps. For example, citrate (B86180) and osteopontin (B1167477) have been shown to pin the motion of steps on different crystal faces, thereby inhibiting growth and modifying the crystal's habit. pnas.org The effectiveness of these inhibitors is determined by the specific stereochemical interactions between the inhibitor molecule and the crystal surface. pnas.org

Adsorption and Diffusion of Ions onto Crystal Surfaces

The growth of calcium oxalate monohydrate crystals from a solution is fundamentally a two-step process. Initially, calcium (Ca²⁺) and oxalate (C₂O₄²⁻) ions are adsorbed from the bulk solution onto the crystal's terraces. acs.orgnih.govacs.orgresearchgate.netosti.gov Following adsorption, these ions diffuse across the surface to be incorporated into the crystal lattice at active growth sites. acs.orgnih.govacs.orgresearchgate.netosti.gov

In situ atomic force microscopy (AFM) studies have revealed that the adsorption of ions onto the crystal terrace is the primary and rate-controlling stage for the molecular step growth of COM. acs.orgnih.govacs.org This means that once the ions are on the surface, their subsequent diffusion and integration into the crystal lattice occur relatively quickly, provided that active growth sites are available. acs.org This surface-controlled mechanism is further supported by the second-order dependence of crystallization rates on the concentration of reactants. wisdomlib.org The process is feasible, spontaneous, and endothermic in nature. researchgate.net

The adsorption of other molecules, such as inhibitors, can significantly impact this process. For instance, phosphorylated peptides of osteopontin can adsorb to the COM crystal surface, with their phosphate and carboxylate groups interacting in specific orientations. karger.com Similarly, ethylenediaminetetraacetic dianhydride (EDTAD) has been shown to increase the adsorption capacity of certain enzymes onto COM crystals. researchgate.net

Role of Kink Sites in Step Advancement

Crystal growth occurs at "steps" on the crystal surface, which are ledges one or more molecular layers high. These steps advance as new ions are incorporated. The most active sites for ion incorporation along these steps are known as "kink sites." nih.gov These are points on the step edge where an ion can form multiple bonds, making its integration into the lattice more energetically favorable.

Growth Kinetics and Rate-Controlling Stages

The kinetics of COM crystallization are predominantly governed by surface-controlled processes rather than by bulk diffusion in the solution. asianpubs.org This is evidenced by the independence of the crystal growth rate from changes in fluid dynamics. asianpubs.org

As established through in situ liquid-phase atomic force microscopy, the rate-limiting step in the growth of COM molecular steps is the adsorption of calcium and oxalate ions onto the crystal's terrace from the solution. acs.orgnih.govacs.orgresearchgate.netosti.gov This initial adsorption stage presents a higher kinetic barrier compared to the subsequent surface diffusion and incorporation of ions into kink sites. acs.org A study using a step kinetic model confirmed that once ions are adsorbed, their incorporation into step kinks via surface diffusion is a rapid process, assuming the kinks are not blocked by inhibitors. acs.org Research has indicated a second-order dependence on the rates of crystallization, which reinforces the hypothesis of a surface-controlled mechanism. wisdomlib.org

| Factor | Influence on Growth Kinetics | Supporting Research Finding |

| Ion Adsorption | Rate-controlling stage for molecular step growth. acs.orgnih.govacs.org | In situ AFM reveals that the adsorption of ions onto the terrace is the kinetically critical stage. acs.org |

| Surface Diffusion | Rapid process following adsorption. acs.org | Once adsorbed, ions quickly diffuse to and incorporate at kink sites. acs.org |

| Fluid Dynamics | Minimal impact on growth rate. asianpubs.org | Experimental rates of crystal growth are independent of stirring speed, supporting a surface-controlled process. asianpubs.org |

| Inhibitors | Can block active growth sites, reducing growth rates. wisdomlib.orgasianpubs.org | The presence of amino acids reduces crystallization rates by adsorbing to active sites. asianpubs.org |

Influence of Supersaturation on Growth Rate

Supersaturation, the state where the concentration of solutes in a solution exceeds its equilibrium solubility, is a primary driving force for crystallization. The rate of COM crystal growth generally shows a direct relationship with the level of supersaturation. asianpubs.orgscispace.comacs.org

Studies have demonstrated that the growth rate has a second-order dependence on the relative supersaturation. scispace.com This implies that as the concentration of calcium and oxalate ions increases beyond the saturation point, the rate at which crystals grow accelerates significantly. Batch crystallization experiments have shown that increasing the initial oxalate ion concentration, and thus the supersaturation, leads to larger particle sizes. scispace.comacs.org However, the specific influence of thermodynamic parameters like temperature, pH, and reactant concentrations can be complex, with their interplay affecting the final crystal size and morphology even at nearly the same initial supersaturation levels. srce.hr For instance, at constant pH and calcium concentration, an increase in temperature can lead to larger COM crystals. srce.hr

Morphology and Habit Modification During Growth

For example, COM crystals grown in pure solutions often exhibit a hexagonal-like habit. osti.gov However, the presence of inhibitors can dramatically modify this shape. Citrate, a known inhibitor, can cause the crystal shape to evolve from a hexagonal habit to one with a reduced aspect ratio and rounded corners. osti.gov This modification is a direct result of citrate's preferential binding to and inhibition of specific crystal faces and steps. pnas.orgphysiology.orgphysiology.org Similarly, the protein osteopontin causes major morphological changes to the (010) face of COM while having little effect on the (-101) face, demonstrating the high specificity of inhibitor interactions. physiology.orgphysiology.org

Different environmental conditions also play a role. Higher temperatures and pH levels have been shown to have a more pronounced effect on crystal size and morphology, often leading to dendritic (tree-like) structures. srce.hr The presence of certain substances can also promote the formation of the less stable calcium oxalate dihydrate (COD) form over the monohydrate form. plos.org

Crystal Aggregation of COM

Beyond the growth of individual crystals, the process of aggregation, where individual crystals stick together to form larger masses, is a critical step in the formation of larger structures like kidney stones. pnas.orgmdpi.com In fact, crystal aggregation is considered a significant factor in crystal retention within the kidney, as individual crystals may not grow large enough on their own to be retained during normal urine transit times. pnas.org Stone formers often excrete a higher number of crystal aggregates compared to healthy individuals. nih.gov

Aggregation can be influenced by various factors, including the presence of inhibitors and promoters. Normal urine contains inhibitors like Tamm-Horsfall glycoprotein (B1211001) and nephrocalcin, which can significantly inhibit COM crystal aggregation at very low concentrations. physiology.org Conversely, a high concentration of sodium chloride has been observed to promote the aggregation of CaOx crystals. nih.gov

Mechanisms of Particle Fusion and Agglomeration

The aggregation of COM crystals into larger, more stable agglomerates occurs through the fusion of individual particles. This process can be driven by both physical and chemical forces. Aggregates often exhibit sharp corners and edges, which can be more damaging than their single-crystal counterparts. nih.govacs.org

One proposed mechanism for agglomeration involves the development of COM agglomerates through both primary and secondary processes occurring simultaneously. nih.gov In this model, mucin particles can act as a substrate for the preferential nucleation of new COM crystals, which then aggregate. nih.gov The structure of these experimentally formed agglomerates closely resembles those found in certain types of kidney stones, suggesting a mechanism where crystals form and aggregate on a mucoprotein layer that partially covers their surface. nih.gov This highlights the important role that organic matrices can play in the fusion and agglomeration of inorganic crystals. mdpi.com

Factors Affecting Aggregation (e.g., pH, Ionic Strength)

The aggregation of this compound (COM) crystals is a critical step in the formation of kidney stones. pnas.orgresearchgate.netplos.org This process, where individual crystals clump together to form larger masses, is influenced by a variety of physicochemical factors within the surrounding solution, most notably pH and ionic strength. mdpi.comnih.govmdpi.com Understanding how these factors modulate COM aggregation is essential for developing strategies to prevent stone formation.

The surface charge of COM crystals, often quantified by the zeta potential, plays a crucial role in aggregation. acs.orgnih.gov A more negative zeta potential leads to greater electrostatic repulsion between crystals, thus inhibiting aggregation. Conversely, a reduction in the surface charge facilitates crystal aggregation.

Influence of pH

The pH of the solution significantly impacts the surface properties of COM crystals and the speciation of ions, thereby affecting aggregation. mdpi.comaip.org While the isoelectric point of COM is around pH 4.5, at physiological pH values (typically ranging from 5.5 to 7.5 in urine), COM crystals exhibit a negative surface charge. nih.gov

Studies have shown that the influence of pH on COM aggregation can be complex and may depend on the presence of other urinary components. For instance, in some experimental setups, a lower pH (around 5.0) has been associated with a faster nucleation rate, which in turn leads to a higher number of smaller aggregates. acs.org In contrast, other studies have indicated that the aggregation-promoting or inhibiting effects of certain urinary macromolecules can be pH-dependent. For example, the aggregation-promoting effect of desialylated Tamm-Horsfall protein on COM was found to be largely independent of pH in the range of 5.5 to 7.5 at high ionic strength. nih.gov However, in solutions containing urinary macromolecules, a higher pH generally resulted in a greater mean crystal volume, suggesting increased aggregation. ecmjournal.org

The effect of pH is also intertwined with the ionic strength of the solution. The protonation and deprotonation of both the crystal surface and dissolved species are influenced by pH, which alters the electrostatic interactions governing aggregation. aip.org

Influence of Ionic Strength

Ionic strength, a measure of the total concentration of ions in a solution, has a profound effect on COM aggregation. An increase in ionic strength compresses the electrical double layer surrounding the COM crystals. auajournals.org This compression reduces the electrostatic repulsion between the negatively charged crystals, thereby promoting their aggregation.

Research has demonstrated a direct correlation between increasing ionic strength and an enhanced rate of COM aggregation. osti.gov For example, in the presence of certain urinary proteins like desialylated Tamm-Horsfall protein, the promoting effect on COM aggregation was significantly more pronounced at a high ionic strength (150 mM NaCl) compared to a low ionic strength (no added NaCl). nih.gov This is because the higher ionic strength reduces the repulsive forces between the protein-coated crystals, allowing them to approach and bind more easily.

Conversely, at low ionic strength, the electrostatic repulsion between crystals is stronger, which can hinder aggregation. nih.gov This effect is crucial in the context of urinary chemistry, where the concentration of various ions can fluctuate significantly. mdpi.com

Interactive Data Tables

The following tables summarize key research findings on the influence of pH and ionic strength on this compound aggregation.

Table 1: Effect of pH and Ionic Strength on COM Aggregation in the Presence of Tamm-Horsfall Protein (THP)

| Condition | Protein | Ionic Strength (NaCl) | pH | Aggregation Effect (RD) | Reference |

| 1 | Normal THP (n-THP) | 150 mM | 7.5 | Disaggregation (RD < 1) | nih.gov |

| 2 | Normal THP (n-THP) | 0 mM | 7.5 | Disaggregation (RD < 1) | nih.gov |

| 3 | Normal THP (n-THP) | 150 mM | 5.5 | Disaggregation (RD < 1) | nih.gov |

| 4 | Normal THP (n-THP) | 0 mM | 5.5 | Disaggregation (RD < 1) | nih.gov |

| 5 | Desialylated THP (ds-THP) | 150 mM | 7.5 | Promotion (RD ≈ 2.0) | nih.gov |

| 6 | Desialylated THP (ds-THP) | 0 mM | 7.5 | No significant effect | nih.gov |

| 7 | Desialylated THP (ds-THP) | 150 mM | 5.5 | Promotion (RD ≈ 2.0) | nih.gov |

| 8 | Desialylated THP (ds-THP) | 0 mM | 5.5 | No significant effect | nih.gov |

RD = Df/D0, where Df is the final and D0 is the initial weight-averaged diameter. RD > 1 indicates aggregation promotion, while RD < 1 indicates disaggregation.

Table 2: Influence of pH on Hydrodynamic Diameter of Calcium Oxalate Aggregates

| pH | Supersaturation Ratio (S) | Stirrer Speed (rpm) | Hydrodynamic Diameter (μm) | Reference |

| 5 | 4.6 | 500 | 2.9 - 4.3 | acs.org |

| 7 | 4.6 | 500 | - | acs.org |

| 9 | 4.6 | 500 | Larger aggregates than at pH 5 | acs.org |

Note: Specific diameter at pH 7 and 9 was not provided, but a qualitative comparison was made.

Table 3: Zeta Potential of this compound Particles at Different Supersaturation Ratios

| Supersaturation Ratio (S) | pH | Zeta Potential (mV) | Colloidal Stability | Reference |

| 2.8 | 7 | -15 to -23 | Not completely colloidally stable | acs.orgnih.gov |

| 3.7 | 7 | -15 to -23 | Not completely colloidally stable | acs.orgnih.gov |

| 4.6 | 7 | -15 to -23 | Not completely colloidally stable | acs.orgnih.gov |

| 5.5 | 7 | -15 to -23 | Not completely colloidally stable | acs.orgnih.gov |

| 6.5 | 7 | -15 to -23 | Not completely colloidally stable | acs.orgnih.gov |

Pathophysiology of Calcium Oxalate Monohydrate Stone Formation in Urolithiasis

Theories of Stone Formation Involving COM

Several theories have been proposed to explain the initial steps of calcium oxalate (B1200264) monohydrate (COM) stone formation within the renal system. These models are not mutually exclusive and may represent different pathways leading to the same outcome: the development of a kidney stone. The three primary theories are the free-particle model, the fixed-particle model, and the Randall's plaque hypothesis. mdpi.com

Free-Particle Model

The free-particle model posits that stone formation begins with the spontaneous nucleation of COM crystals within the renal tubules. mdpi.comkarger.com This process is driven by the supersaturation of urine with calcium and oxalate ions. mdpi.com As these newly formed crystals, or nuclei, travel through the nephron, they can grow in size and aggregate with other crystals. karger.com If these particles become large enough, they can become trapped in the narrower sections of the tubules, such as the collecting ducts, leading to obstruction and serving as a nidus for further stone growth. karger.comnih.gov

The likelihood of this occurring is influenced by factors such as the degree of urinary supersaturation and the transit time of urine through the nephron. karger.comurologyresearchandpractice.org Proponents of this model suggest that in individuals who form stones, higher concentrations of calcium and oxalate in their urine increase the probability of crystal formation and subsequent growth into larger aggregates that can be retained. karger.com

Fixed-Particle Model and Crystal Attachment to Renal Epithelium

In contrast to the free-particle model, the fixed-particle model suggests that the critical initial event in stone formation is the attachment of COM crystals to the surface of renal epithelial cells lining the tubules. mdpi.comspringermedizin.de This theory proposes that crystals form in the tubular fluid and then adhere to the apical surface of these cells. springermedizin.de Once anchored, these crystals are no longer freely flowing with the urine and can grow and aggregate, eventually leading to the formation of a stone. mdpi.com

Research indicates that injury to the renal tubular epithelium significantly increases the binding of COM crystals. physiology.org This suggests that underlying cellular damage may create a favorable environment for crystal adherence. springermedizin.de The interaction between the crystal surface and the cell membrane is a key aspect of this model, with specific molecules on both surfaces potentially mediating the attachment. physiology.org

Randall's Plaque Hypothesis and Interstitial Deposition

The Randall's plaque hypothesis offers a different perspective, proposing that the initial site of stone formation is not within the tubules themselves, but in the interstitial tissue of the renal papilla. mdpi.comnih.gov These plaques are primarily composed of calcium phosphate (B84403) (apatite) that deposits in the basement membranes of the thin loops of Henle. nih.govnih.gov

From this starting point, the plaque can grow and spread through the interstitium, eventually eroding through the urothelium covering the renal papilla and becoming exposed to pelvic urine. mdpi.comnih.gov This exposed plaque then serves as a solid surface, or nidus, upon which COM crystals from the supersaturated urine can deposit and grow, leading to the formation of a calcium oxalate stone. mdpi.comspringermedizin.de This mechanism is considered particularly important for the formation of idiopathic calcium oxalate stones. nih.govamegroups.org Studies have shown that a majority of calcium oxalate stones in these individuals form on such plaques. nih.gov

Cellular and Molecular Interactions in COM Nephrolithiasis

The interaction between calcium oxalate monohydrate (COM) crystals and renal tubular epithelial cells is a critical area of research in understanding the pathogenesis of kidney stones. nih.gov These interactions can lead to crystal adhesion, internalization, and subsequent cellular responses that contribute to stone formation and retention. usu.edumdpi.com

Adhesion of COM Crystals to Renal Tubular Epithelial Cells

The adhesion of COM crystals to the apical surface of renal tubular cells is considered a pivotal step in the fixed-particle model of stone formation. nih.gov This attachment prevents the nascent crystals from being flushed out with the urine, allowing them to be retained and grow within the kidney. usu.edu

Several factors can influence this adhesive process. For instance, cell injury has been shown to increase the attachment of COM crystals. dovepress.com When renal epithelial cells are damaged, they may express molecules on their surface that promote crystal binding. dovepress.com The surface charge of both the crystal and the cell also plays a role. COM crystals often have a positively charged surface, which facilitates their attachment to the negatively charged surface of renal epithelial cells. elsevier.eselsevier.es

The shape and aggregation of COM crystals also impact their interaction with renal cells. acs.org Certain crystal morphologies may have a higher affinity for the cell surface, and aggregated crystals can cause more significant cellular damage. acs.org

Role of Cell Surface Receptors and Membrane Components

Specific molecules on the surface of renal epithelial cells act as receptors or binding sites for COM crystals. These include various proteins and lipids that mediate the initial attachment. spandidos-publications.com

| Molecule Type | Specific Examples | Role in COM Crystal Adhesion |

| Proteins | Annexin (B1180172) A1 mdpi.com, Annexin II mdpi.com, CD44 spandidos-publications.com, Collagen type I nih.gov, Collagen type IV nih.gov, Fibronectin nih.gov, Heat shock protein 90 (HSP90) mdpi.com, Hyaluronan spandidos-publications.com, Nucleolin spandidos-publications.com, Osteopontin (B1167477) spandidos-publications.com | These proteins can act as receptors or modulators of crystal-cell interaction, promoting the adhesion of COM crystals to the cell surface. mdpi.comspandidos-publications.comnih.gov |

| Membrane Lipids | Phosphatidylserine researchgate.net | This anionic phospholipid, when exposed on the outer surface of the cell membrane due to injury, can act as a potent binding site for COM crystals. researchgate.net |

| Glycoproteins | Sialic acid-containing glycoproteins physiology.org | Anionic sialic acid residues on the cell surface can function as receptors for COM crystals. physiology.orgphysiology.org However, some forms of sialic acid may also be protective. nih.gov |

The interaction between these cell surface components and COM crystals is a complex process. For example, studies have shown that certain lectins and enzymes that modify cell surface molecules can alter crystal binding. nih.govphysiology.org The presence of urinary inhibitors, such as citrate (B86180) and certain glycoproteins, can also compete with cell surface receptors for binding to the crystal surface, thereby preventing adhesion. nih.govusu.edu Understanding these molecular interactions is key to developing strategies to inhibit the initial step of crystal retention in the kidney.

Impact of Epithelial Cell Injury on Crystal Binding

Renal epithelial cell injury is a critical factor that facilitates the adhesion of COM crystals, a key step in the formation of kidney stones. dovepress.com Healthy, intact renal tubular epithelium is largely resistant to crystal attachment. physiology.org However, when these cells are injured, their surface properties are altered, creating a favorable environment for crystal binding. dovepress.comphysiology.org

Experimental studies have demonstrated that injury to renal epithelial cells significantly increases the adhesion of COM crystals. physiology.org This increased binding is attributed to the exposure of the basement membrane and the expression of new cell surface molecules that act as receptors for the crystals. mdpi.com For instance, injured and regenerating tubular epithelial cells show increased expression of molecules like hyaluronan and its receptor CD44, which promote the attachment of COM crystals. dovepress.comdovepress.com The process of wound healing following an injury can paradoxically lead to a transient increase in crystal binding. physiology.org

The mechanism of injury can vary, but a common factor is oxidative stress. High concentrations of oxalate can induce the production of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components, which in turn promotes crystal adhesion. mdpi.comdovepress.comdovepress.com Studies using cell culture models have shown that inducing oxidative injury with agents like hydrogen peroxide (H2O2) leads to increased binding of nano-COM crystals to the cell surface. dovepress.com

The physical characteristics of the crystals also play a role. Nano-sized COM crystals have been shown to have a higher adherence to injured cells compared to larger crystals or other crystal forms like calcium oxalate dihydrate (COD). dovepress.com This suggests that the initial stages of stone formation may involve the binding of very small crystals to sites of epithelial injury.

Internalization and Endocytosis of COM Crystals by Renal Cells

Following adhesion to the surface of renal epithelial cells, COM crystals can be internalized through a process of endocytosis. nih.govpnas.org This crystal-cell interaction is a crucial early event in the pathogenesis of nephrolithiasis. nih.gov The internalization process involves the microvilli of the renal cells, which appear to play an active role in engulfing the crystals. nih.gov

Studies using various renal cell lines, such as Madin-Darby canine kidney (MDCK) cells and monkey kidney epithelial cells (BSC-1 line), have shown a time-dependent uptake of COM crystals. nih.govnih.gov This process is specific to COM crystals, indicating the involvement of specific cellular mechanisms. nih.gov Once internalized, the crystals are typically found within intracellular vesicles. pnas.org

The internalization pathways can vary depending on the size of the crystals. Nano-sized COM crystals are predominantly internalized via clathrin-mediated endocytosis and are subsequently transported to lysosomes. mdpi.com In contrast, larger, micron-sized crystals are mainly taken up through macropinocytosis. mdpi.com

Several factors can modulate the endocytosis of COM crystals. Mitogenic substances like serum, ADP, and epidermal growth factor have been shown to enhance crystal uptake. nih.gov Conversely, various molecules, including Tamm-Horsfall glycoprotein (B1211001) (THP), the most abundant protein in human urine, as well as fibronectin and heparin, can inhibit the endocytosis of COM crystals. nih.gov These inhibitory molecules appear to act by interacting with the cells rather than by coating the crystals. nih.gov

The fate of internalized crystals can vary. While some studies suggest that internalized crystals can lead to cell damage, others have found that they can be retained within cells for extended periods without causing apparent toxicity and may even dissolve within lysosomes over several weeks. pnas.orgmdpi.com

Cellular Responses to COM Crystal Exposure

The interaction of COM crystals with renal epithelial cells triggers a variety of cellular responses that contribute to the pathophysiology of stone formation. These responses range from structural changes in the cytoskeleton to alterations in gene expression and the induction of cellular stress pathways.

Upon exposure to COM crystals, renal epithelial cells undergo a significant reorganization of their cytoskeleton. pnas.org The cytoskeleton, a network of protein filaments including actin, microtubules, and intermediate filaments, is crucial for maintaining cell shape, motility, and internal organization. mdpi.compnas.org

Studies have shown a concentration of F-actin, a major component of the cytoskeleton, at the sites of COM crystal contact. pnas.org This suggests an active cellular process in response to the crystal. Furthermore, a more generalized reorganization of the intermediate filament network, specifically involving cytokeratin 8, has been observed. pnas.org This cytoskeletal rearrangement is not a passive process and is thought to be involved in the internalization of the crystals. scielo.br The process of endocytosis itself is dependent on the proper functioning of the cytoskeleton, as demonstrated by the inhibitory effects of colchicine (B1669291) and cytochalasin B, which disrupt microtubule and actin filament assembly, respectively. scielo.br This reorganization can be triggered by various stimuli, including osmotic stress and mechanical signaling, indicating that the cell actively responds to the physical presence of the crystals. mdpi.comoup.com

Exposure of renal epithelial cells to COM crystals leads to significant changes in the expression of numerous genes. nih.gov These alterations can affect various cellular processes, including cell growth, inflammation, and fibrosis, and are considered a key aspect of crystal-induced renal cell injury. nih.govscielo.br

Microarray studies have identified time-dependent changes in gene expression in human kidney cortical epithelial cells following exposure to COM crystals. nih.gov Some of these gene expression changes are specific to COM, while others are a general response to crystal-induced injury. nih.gov Genes known to be aberrantly expressed in the kidney tissue of stone formers have also shown altered expression in cell culture models. nih.gov

The interaction with COM crystals can induce the expression of "early-immediate" transcription genes such as c-myc, c-fos, and nur-77. scielo.br Additionally, the expression of genes related to fibrogenic substances, like platelet-derived growth factor and connective tissue growth factor, is increased. scielo.br These changes in gene expression can be triggered by various factors, including alterations in the cell membrane and the activation of specific signaling pathways. mdpi.comnih.gov Epigenetic modifications, such as changes in DNA methylation and histone modifications, may also play a role in the altered gene expression patterns observed in response to crystal exposure. cambridge.orgimrpress.com

One of the notable cellular responses to COM crystal exposure is the induction of cell proliferation. scielo.br Following the initial interaction and internalization of crystals, renal tubular cells can exhibit a proliferative response. scielo.br This can lead to an increase in the absolute number of cells and their viability at lower crystal concentrations. scielo.br

This induced proliferation may be a reparative response to cell injury or a more direct effect of the crystals on cell signaling pathways. eur.nl Studies have shown that COM crystal exposure can lead to an increase in DNA synthesis, which may reflect regeneration rather than a direct growth stimulation. eur.nl However, other studies suggest that overexpression of certain genes, triggered by cellular stress, can lead to faster cell growth and an increased capacity for colony formation. nih.govspandidos-publications.com For instance, in murine models of lithogenesis, urothelial cell proliferation has been identified as a potential trigger for the retention of COM crystals. researchgate.net The administration of a urothelial cell mitogen, Fibroblast Growth Factor 7 (FGF7), led to enhanced crystal deposits, suggesting a direct link between proliferation and stone formation. researchgate.net

Interactive Data Table: Cellular Responses to COM Crystal Exposure

| Cellular Response | Key Findings | References |

| Cytoskeletal Reorganization | Concentration of F-actin at crystal contact sites. Reorganization of the intermediate filament network (cytokeratin 8). | pnas.org |

| Endocytosis of crystals is dependent on intact cytoskeleton. | scielo.br | |

| Alterations in Gene Expression | Time-dependent changes in gene expression in response to COM crystals. | nih.gov |

| Induction of "early-immediate" transcription genes (c-myc, c-fos, nur-77). | scielo.br | |

| Increased expression of fibrogenic genes. | scielo.br | |

| Induction of Proliferation | Increased DNA synthesis and cell proliferation. | scielo.breur.nl |

| Urothelial proliferation can trigger crystal retention. | researchgate.net |

A crucial cellular response to COM crystal exposure is the generation of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). mdpi.comdovepress.comdovepress.com ROS are highly reactive molecules, including superoxide (B77818) anions and hydrogen peroxide, that can cause damage to lipids, proteins, and DNA. nih.govmdpi.com

The interaction of COM crystals with renal epithelial cells triggers the production of ROS, leading to an imbalanced redox state within the cells. researchgate.netfrontiersin.org This oxidative stress is a key mediator of cell injury. mdpi.comnih.gov Endogenous sources of ROS in this context include mitochondria and NADPH oxidases (NOXs). nih.govmdpi.com High concentrations of oxalate, a component of COM crystals, can directly cause ROS production, disrupt mitochondrial function, and lead to oxidative damage. dovepress.com

The generation of ROS has several downstream consequences that contribute to stone formation. It can lead to lipid peroxidation of the cell membrane, which further promotes crystal adhesion and aggregation. mdpi.com Oxidative stress can also activate inflammatory pathways and ultimately lead to cell death. mdpi.comfrontiersin.org The cellular responses to injury induced by oxalate or COM crystals can be mitigated by antioxidants, highlighting the central role of ROS in this process. nih.gov

Cell Apoptosis and Necrosis

The interaction between calcium oxalate (CaOx) crystals and renal epithelial cells is a critical event in the formation of kidney stones. mdpi.com Exposure of these cells to high concentrations of oxalate and COM crystals induces significant cellular injury, leading to both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). mdpi.combiointerfaceresearch.com This cellular damage is a key factor in the retention and accumulation of crystals within the kidney. nih.gov

Research has shown that COM crystals can trigger a cascade of intracellular events that culminate in cell death. These events include the disruption of the plasma membrane's integrity, an increase in intracellular reactive oxygen species (ROS), and a decrease in the mitochondrial membrane potential. mdpi.com The overproduction of ROS, a state known as oxidative stress, is a major contributor to the damage of cellular components like mitochondria and the endoplasmic reticulum. mdpi.combiointerfaceresearch.com

Specifically, the exposure of renal tubular cells to oxalate has been demonstrated to activate pathways leading to apoptosis. nih.gov During apoptosis, changes occur on the cell surface, such as the appearance of annexin V, which binds to phosphatidylserine. These negatively charged areas can attract calcium ions and may serve as adhesion sites for COM crystals, thereby promoting stone formation. nih.gov Studies using human kidney (HK-2) cell lines have confirmed that oxalate exposure leads to apoptosis and mitochondrial damage. nih.gov Both COM and calcium oxalate dihydrate (COD) crystals can induce endoplasmic reticulum stress, which is linked to apoptosis, although COM appears to be more potent in this regard. mdpi.com

Furthermore, dead cells and cellular debris resulting from both apoptosis and necrosis can act as promoters for the formation of COM crystals, even at lower levels of supersaturation. nih.gov This creates a vicious cycle where crystal-induced cell death facilitates further crystal formation and aggregation within the renal tubules.

Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a process where epithelial cells lose their characteristic features, such as cell-to-cell adhesion and polarity, and acquire mesenchymal properties, including increased motility and invasiveness. mdpi.com This transition is increasingly recognized as a significant factor in the pathophysiology of kidney stone disease. mdpi.comamegroups.org

Exposure of renal epithelial cells to oxalate and COM crystals can induce EMT. mdpi.comnih.gov This transformation is thought to be mediated by signaling molecules like Transforming Growth Factor-beta 1 (TGF-β1). mdpi.comnih.gov Studies on Madin-Darby canine kidney (MDCK) cells and human kidney (HK-2) cells have shown that exposure to calcium oxalate results in decreased expression of epithelial markers (like E-cadherin) and increased expression of mesenchymal markers (like vimentin (B1176767) and alpha-smooth muscle actin). mdpi.comnih.gov

The process of EMT in the context of urolithiasis contributes to renal fibrosis and tissue remodeling. nih.gov The insulin-like growth factor 1 receptor (IGF1R) has been identified as a key player in COM-induced EMT, with elevated levels observed in kidney stone models. nih.gov The activation of this receptor and associated signaling pathways, such as JAK2/STAT3, promotes the transitional process. nih.gov By undergoing EMT, renal tubular cells may contribute to the organic matrix of stones and create a surface that facilitates crystal adhesion and retention.

Macrophage and Immune Cell Involvement

The formation of calcium oxalate crystals within the kidney triggers a robust inflammatory and immune response. researchgate.netnih.gov Macrophages, key cells of the innate immune system, play a critical role in this process. nih.govauajournals.org When COM crystals are deposited in the renal interstitium, they are often surrounded by macrophages. researchgate.netnih.gov

Macrophages are capable of phagocytosing, or engulfing, COM crystals and stone fragments. auajournals.orgtandfonline.com This process is a defense mechanism aimed at clearing the crystalline deposits. auajournals.org Studies have shown that human macrophages can internalize and digest stone pieces through mechanisms like clathrin-mediated endocytosis and phagocytosis. auajournals.org During this process, macrophages release a variety of inflammatory mediators, including chemokines like CCL2 and CCL3, and cytokines such as IL-8. mdpi.comauajournals.org These signaling molecules attract more immune cells to the site of crystal deposition, amplifying the inflammatory response. auajournals.org

The interaction between macrophages and COM crystals is complex. Depending on their activation state (phenotype), macrophages can either promote or suppress stone formation. nih.gov Pro-inflammatory (M1) macrophages are associated with the promotion of stone formation, while anti-inflammatory (M2) macrophages are linked to stone suppression and crystal degradation. nih.gov High levels of oxalate can influence macrophage polarization, favoring the pro-inflammatory M1 phenotype. nih.gov

Exosomes, which are small vesicles released by cells, also play a role in the communication between macrophages and renal cells. Exosomes from COM-treated macrophages have been found to promote apoptosis in renal tubular cells, further contributing to cellular injury. tandfonline.com

Urinary Modulators of COM Crystallization and Stone Formation

Urine is a complex solution containing a variety of substances that can either promote or inhibit the formation of kidney stones. nih.govimrpress.com The balance between these promoters and inhibitors is a key determinant of whether an individual will form stones. researchgate.net These modulators can be broadly categorized into small molecular weight inhibitors and macromolecular inhibitors.

Endogenous Inhibitors of COM Crystallization

The urinary system has a natural defense against crystallization, which includes a variety of endogenous inhibitors. scielo.brnih.gov These molecules interfere with the processes of crystal nucleation, growth, and aggregation. researchgate.net

Several small molecules present in urine act as inhibitors of COM crystallization. nih.govmdpi.com

Citrate: Citrate is considered one of the most important inhibitors of calcium oxalate stone formation. nih.govresearchgate.net It forms a soluble complex with calcium, thereby reducing the availability of free calcium ions to bind with oxalate. researchgate.net This decreases the supersaturation of calcium oxalate in the urine. mdpi.com Citrate has also been shown to inhibit the aggregation of COM crystals. nih.govoup.com Low urinary citrate levels (hypocitraturia) are a significant risk factor for the development of calcium oxalate stones. researchgate.net

Magnesium: Magnesium also inhibits COM stone formation by complexing with oxalate, which reduces the supersaturation of calcium oxalate. nih.govresearchgate.net Additionally, some studies suggest that magnesium can directly inhibit the growth of calcium oxalate crystals. researchgate.net

Pyrophosphate and Phosphate: Pyrophosphate is a potent inhibitor of calcium salt crystallization, including both calcium oxalate and calcium phosphate. mdpi.com It is believed to interfere with the growth of crystals. nih.gov Phosphate can also inhibit crystal growth. nih.gov

The inhibitory effects of these small molecules are summarized in the table below.

| Inhibitor | Mechanism of Action |

| Citrate | Complexes with calcium, reduces supersaturation, inhibits crystal aggregation. nih.govresearchgate.netoup.com |

| Magnesium | Complexes with oxalate, reduces supersaturation, may inhibit crystal growth. nih.govresearchgate.net |

| Pyrophosphate | Inhibits crystal growth. nih.govmdpi.com |

| Phosphate | Inhibits crystal growth. nih.gov |

A significant portion of the inhibitory activity in urine comes from macromolecules, particularly glycoproteins and glycosaminoglycans (GAGs). researchgate.netnih.gov These large molecules can adsorb to the surface of crystals, thereby modifying their growth and aggregation. oup.com

Osteopontin (Uropontin): Osteopontin is a highly acidic glycoprotein that is a potent inhibitor of COM crystal nucleation, growth, and aggregation. nih.govphysiology.org It is also a major component of the organic matrix of COM stones. physiology.org The production of osteopontin by renal cells increases in response to high oxalate levels. physiology.org

Tamm-Horsfall Glycoprotein (THP) / Uromodulin: THP is the most abundant protein in normal urine and is a powerful inhibitor of COM crystal aggregation. oup.comphysiology.orgnih.gov However, under certain conditions, such as high calcium concentrations or low pH, its inhibitory activity can be reduced. nih.govphysiology.org Abnormal forms of THP have been found in some stone formers, which may be less effective inhibitors or even promoters of aggregation. oup.com

Nephrocalcin: This acidic glycoprotein is a major inhibitor of COM crystal growth and also inhibits crystal aggregation. scielo.brnih.govphysiology.org Like THP, nephrocalcin from stone formers has been found to be a less effective inhibitor of aggregation compared to that from healthy individuals. nih.govphysiology.org

Glycosaminoglycans (GAGs) and Chondroitin (B13769445) Sulfate (B86663): GAGs, such as chondroitin sulfate and heparan sulfate, are also recognized as inhibitors of COM crystallization. researchgate.netnih.gov They are thought to interfere with crystal growth and aggregation. mdpi.com Heparin, a type of GAG, can bind to calcium ions and inhibit nucleation, growth, and aggregation of CaOx crystals. mdpi.com

The table below summarizes the primary inhibitory functions of these macromolecules.

| Inhibitor | Primary Inhibitory Function |

| Osteopontin (Uropontin) | Inhibits nucleation, growth, and aggregation. nih.govphysiology.org |

| Tamm-Horsfall Glycoprotein (THP) | Potent inhibitor of aggregation. oup.comphysiology.orgnih.gov |

| Nephrocalcin | Inhibits growth and aggregation. scielo.brnih.govphysiology.org |

| Glycosaminoglycans (e.g., Chondroitin Sulfate) | Inhibit growth and aggregation. researchgate.netnih.govmdpi.com |

Mechanisms of Inhibition (e.g., Adsorption, Step Pinning, Nucleation Inhibition, Aggregation Inhibition)

Promoters of COM Crystallization

While inhibitors prevent stone formation, other molecules, known as promoters, can facilitate the crystallization and aggregation of COM. mdpi.comtdl.org These urinary macromolecules can attach to crystal surfaces, acting as an adhesive that provides favorable binding sites for other crystals to attach, thereby enhancing crystal aggregation. mdpi.com

Certain proteins found in the organic matrix of kidney stones act as promoters of COM crystallization. nih.govacs.org Among these are lysozyme (B549824) and lactoferrin, which are cationic proteins rich in the amino acids L-arginine and L-lysine. nih.govacs.orgacs.org

Lysozyme: This protein has been identified in the matrix of renal, prostatic, and pancreatic stones and has been shown experimentally to promote the growth of COM crystals. nih.govacs.org Interestingly, research on peptides derived from lysozyme's amino acid sequence revealed that different subdomains of the protein can act as either an inhibitor or a promoter of COM growth. nih.govacs.org

Lactoferrin: Similar to lysozyme, lactoferrin is a cationic protein that has been demonstrated to be a promoter of COM crystal growth. nih.govacs.orgacs.org Lactoferrin is a glycoprotein found in milk and other bodily secretions. tandfonline.com Its positive charge at physiological pH may contribute to its role in crystallization. tandfonline.com

Kinetic studies confirmed that both lysozyme and lactoferrin are COM growth promoters, which is the opposite effect of most anionic urinary proteins that typically inhibit growth. acs.org

The mechanisms by which proteins like lysozyme and lactoferrin promote COM crystallization differ from the dual roles seen in other modifiers. nih.govacs.org Many modifiers act as promoters at low concentrations and switch to inhibitors at higher concentrations. acs.org However, lysozyme and lactoferrin promote COM growth over a wide range of concentrations. nih.govacs.org

The proposed mechanisms for their promotional activity are based on classical colloidal theories and the physicochemical properties of the proteins. nih.govacs.org As cationic (positively charged) proteins, they can interact with the crystal surfaces of COM. This interaction may alter the surface energy or provide a template that facilitates the attachment and incorporation of more calcium and oxalate ions, thereby accelerating the kinetic rate of crystallization. nih.govacs.org Their sustained promotional effect across various concentrations suggests a unique mechanism of action that is distinct from other known calcification promoters. nih.govacs.org

Advanced Methodologies for Studying Calcium Oxalate Monohydrate

In Vitro Crystallization Models

In vitro crystallization models are indispensable for elucidating the fundamental mechanisms of calcium oxalate (B1200264) monohydrate (COM) formation, aggregation, and growth. These controlled laboratory systems allow researchers to isolate and study specific variables that influence crystallization kinetics and crystal morphology, providing insights into the processes that occur in vivo.

Constant Composition Methodologies

The constant composition (CC) method is a powerful technique for studying the crystal growth rates of COM under conditions of sustained supersaturation. nih.gov Unlike simple batch systems where supersaturation decreases as crystals form, the CC method maintains a constant concentration of lattice ions (calcium and oxalate) in the solution. This is achieved by the controlled addition of titrant solutions, triggered by an electrode (e.g., a calcium-ion selective electrode) that detects minute changes in ion activity. nih.govresearchgate.net This approach allows for the precise measurement of crystal growth rates, independent of changing solution thermodynamics. nih.gov

However, a limitation of the basic CC method is its inability to distinguish between crystal growth, secondary nucleation (the formation of new crystals induced by existing crystals), and aggregation. nih.gov To overcome this, researchers have coupled the CC technique with particle size determination. nih.govcapes.gov.br This combined approach provides a more comprehensive understanding by simultaneously measuring the rate of ion consumption (reflecting total solid formation) and changes in the size and number of particles. nih.govcapes.gov.br

Key research findings using this enhanced methodology include:

Influence of Seed Density: At low COM seed crystal concentrations, the apparent growth rate is significantly influenced by secondary nucleation. nih.gov Conversely, at higher seed densities, aggregation becomes a more dominant process. nih.gov

Inhibitor Effects: Different inhibitors demonstrate distinct mechanisms of action.

Citrate (B86180) , a known inhibitor of kidney stone formation, was found to inhibit the crystal growth rate but simultaneously enhance aggregation. nih.gov

Magnesium showed no significant effect on COM crystallization in these assays. nih.gov

Polyanions , such as polyaspartate, polyglutamate, and osteopontin (B1167477), are potent inhibitors of the crystal growth rate. nih.gov However, they can also increase secondary nucleation. capes.gov.br

These studies highlight the importance of using sophisticated methodologies to dissect the complex, concurrent processes involved in COM crystallization. nih.gov

Seeded Crystal Growth Assays

Seeded crystal growth assays are a widely used in vitro method to investigate the crystallization of calcium oxalate monohydrate. usu.edu In this technique, a metastable supersaturated solution of calcium oxalate is prepared, meaning the solution contains higher concentrations of calcium and oxalate ions than would normally be soluble, but not high enough to induce spontaneous nucleation. usu.edu Crystallization is then initiated by introducing a known quantity of pre-formed COM seed crystals. nih.govusu.edu

As the seed crystals grow, they consume calcium and oxalate ions from the solution, causing the supersaturation level to decay over time. usu.edu The progress of crystallization is monitored by measuring the depletion of either calcium or oxalate ions from the solution. usu.edu This provides data on the rate of crystal growth and can be used to assess the efficacy of various inhibitors. usu.edu The introduction of an inhibitory substance will slow the rate of ion depletion compared to a control experiment without the inhibitor. usu.edu While effective for studying growth, these systems are complex as nucleation, growth, and aggregation can all occur simultaneously as the supersaturation level changes. usu.edu

Microfluidic Platforms for Nucleation Kinetics

Droplet-based microfluidic platforms represent a cutting-edge approach for studying the nucleation kinetics of this compound. nih.govaip.org These "lab-on-a-chip" systems allow for the rapid mixing of reactant solutions (calcium chloride and sodium oxalate) in nanoliter-sized droplets, enabling the precise measurement of induction time—the time required for the first crystals to appear. nih.govufluidix.com This technology offers significant advantages over traditional bulk experiments by providing high-throughput data from thousands of individual droplets under highly controlled conditions, minimizing biases from manual fluid handling. nih.gov

Using this platform, researchers can meticulously study the influence of various physicochemical factors on COM nucleation. Key findings from microfluidic studies include:

Effect of pH: The nucleation kinetics of COM are highly dependent on pH. In solutions with equimolar calcium and oxalate concentrations, nucleation is dramatically slower at a pH of 6.0 compared to more acidic (pH 3.6) or alkaline (pH 8.6) conditions. nih.govnih.gov

Inhibition by Magnesium and Osteopontin: Both magnesium ions (Mg²⁺) and the protein osteopontin (OPN) significantly slow down the kinetics of COM nucleation. nih.govnih.gov

Potency of Inhibitors: Microfluidic analysis has demonstrated that macromolecules can be exceptionally potent inhibitors. Complete inhibition of nucleation was observed at a very low osteopontin concentration (3.2 x 10⁻⁸ M), whereas a much higher concentration of magnesium (0.875 x 10⁻⁴ M) was required to achieve a similar effect. nih.govnih.gov This highlights the crucial role that macromolecules can play in preventing crystallization, even at the low concentrations found in urine. nih.govnih.gov

The table below summarizes the findings on the effect of pH and inhibitors on COM nucleation rates observed in microfluidic platforms.

| Condition | Observation | Scientific Implication | Citation |

| pH 6.0 | Dramatically slower nucleation kinetics | pH is a critical controller of COM nucleation. | nih.govnih.gov |

| pH 3.6 & 8.6 | Faster nucleation kinetics compared to pH 6.0 | Acidic and alkaline conditions can promote COM crystal formation. | nih.govnih.gov |

| Magnesium (Mg²⁺) | Slows down nucleation kinetics | Mg²⁺ acts as an inhibitor of COM nucleation. | nih.govnih.gov |

| Osteopontin (OPN) | Potently slows down and can completely inhibit nucleation at very low concentrations | Macromolecules like OPN are highly effective inhibitors of COM formation. | nih.govnih.gov |

Gel Methods for Crystal Growth

Gel methods provide a unique in vitro environment for growing COM crystals that mimics the constrained, diffusion-controlled conditions within the kidney tubules. niscpr.res.innih.gov In this technique, a gel matrix, such as silica (B1680970) gel or gelatin, is used as the growth medium. niscpr.res.innih.gov Reactants are introduced into the gel, typically using either a single diffusion or double diffusion technique. niscpr.res.inscholarsresearchlibrary.com

In the single diffusion method, the gel is impregnated with one of the reactants (e.g., calcium chloride), and the other reactant (e.g., oxalic acid) is layered on top, diffusing into the gel to react and form crystals. niscpr.res.in The gel medium provides a polymer grid that controls the rate of reactant diffusion, allowing for the slow, ordered growth of crystals. niscpr.res.in

The type of gel used can significantly influence the resulting crystal morphology:

Silica Gel: Tends to produce single, individual COM crystals, as well as twins and rosettes. nih.gov

Gelatin Gel: This medium often acts as a structured substrate that promotes the growth of COM crystals into aggregates. nih.gov The specific orientation of the crystals suggests that the growth process is influenced by the stereospecificity of the gelatin medium. nih.gov

These methods are valuable for synthetically producing COM crystals with morphologies similar to those found in urinary stones, which can then be harvested for further analysis using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray diffraction (XRD) to confirm their composition and structure. niscpr.res.inscholarsresearchlibrary.comaip.org

Cell Culture Models for Crystal-Cell Interactions

The interaction between COM crystals and renal tubular epithelial cells is considered a critical initiating event in the formation of kidney stones. nih.gov To investigate these interactions at a cellular and molecular level, researchers utilize in vitro cell culture models, where monolayers of renal epithelial cells are exposed to COM crystals under controlled conditions. nih.gov

Renal Epithelial Cell Lines (e.g., MDCK, HK-2)

Madin-Darby Canine Kidney (MDCK) cells and Human Kidney-2 (HK-2) cells are two of the most commonly used cell lines for studying COM crystal-cell interactions. physiology.orgnih.gov MDCK cells are a distal tubule/collecting duct cell line, while HK-2 cells are derived from human proximal renal tubules. nih.govnih.gov These cells can be grown as monolayers on permeable supports, creating a model system that mimics the tubular epithelium and allows for the study of crystal adhesion, internalization, and cellular response. nih.gov

Studies using these cell lines have yielded significant insights into the pathological effects of COM crystals:

Crystal Adhesion and Internalization: COM crystals adhere to the surface of renal epithelial cells. nih.gov Following initial attachment, the crystals can be internalized (phagocytosed) by the cells. nih.gov

Cellular Injury: The interaction with COM crystals is often associated with cellular injury. nih.gov This damage can manifest as a rupture of the cell membrane, evidenced by the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH). acs.org

Oxidative Stress: Exposure of HK-2 cells to COM crystals leads to the generation of reactive oxygen species (ROS) and the development of oxidative stress, which contributes to cellular injury. nih.govacs.org

Modulation of Adhesion: The affinity of MDCK cells for COM crystals can be modulated by various substances. For example, treating cells with arachidonic acid or prostaglandins (B1171923) (PGE₁ or PGE₂) can significantly decrease crystal binding. physiology.org

Effect of Crystal Shape: The shape and aggregation state of COM crystals significantly impact their toxicity. A study comparing four different shapes of COM crystals on HK-2 cells found that crystals with a larger, calcium ion-rich (1̅01) active face showed the greatest toxicity and adhesion. acs.org Crystals with sharper edges were also found to more easily cause cell membrane rupture. acs.org

The table below summarizes research findings on the cytotoxic effects of different COM crystal shapes on the HK-2 human renal epithelial cell line.

| Crystal Type | Key Feature | Effect on HK-2 Cells | Citation |

| COM-HL | Single crystal | Caused an 11.99% increase in Reactive Oxygen Species (ROS). | acs.org |

| COM-HLA | Aggregated "fan" shape | Exhibited significantly higher toxicity than COM-HL; caused an 18.01% increase in ROS. | acs.org |

| COM-TL | Single crystal, large active face | Showed the greatest toxicity and adhesion; caused an 18.61% increase in ROS. | acs.org |

| COM-TLA | Aggregated | Caused a 10.67% increase in ROS, lower than its single crystal counterpart. | acs.org |

These cell culture models provide an invaluable tool for dissecting the complex biological responses to COM crystals and for screening potential therapeutic agents that might prevent crystal adhesion and subsequent cellular damage. nih.gov

Co-culture Systems

To better simulate the complex cellular interactions within the kidney during stone formation, researchers have developed co-culture systems. These in vitro models allow for the investigation of paracrine signaling and reciprocal effects between different cell types implicated in nephrolithiasis.

A significant area of research involves the interaction between renal tubular epithelial cells and other cell types such as adipocytes and immune cells. For instance, co-culture systems of renal tubular cells (like M-1 or HK-2 cells) and adipocytes (like 3T3-L1 cells) have been established to explore the mechanisms behind kidney stone formation in the context of metabolic syndrome. researchgate.netnih.gov Studies using these systems, particularly with Transwell inserts that allow for the exchange of soluble factors without direct cell-to-cell contact, have demonstrated that paracrine interactions can enhance the adhesion of this compound (COM) crystals to renal tubular cells. nih.gov

Key findings from these co-culture models include:

Increased Crystal Adhesion: The presence of adipocytes in a co-culture system significantly increases the attachment of COM crystals to renal tubular epithelial cells. nih.gov

Inflammatory Response: After exposure to COM crystals, co-cultures show an upregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (Il-6), and chemokine (C-C motif) ligand 2 (Ccl2). nih.gov This suggests that the interplay between these cells can amplify the inflammatory response to crystals.

Gene Expression Changes: These systems have revealed significant changes in the expression of genes related to stone formation and inflammation. For example, the expression of secreted phosphoprotein 1 (SPP1), also known as osteopontin, is altered in both renal cells and adipocytes within the co-culture environment. nih.gov

Co-culture models have also been employed to study the role of immune cells, such as macrophages, in the pathogenesis of COM nephrolithiasis. thno.orgfrontiersin.org For example, a co-culture system of bone marrow-derived macrophages and COM-stimulated tubular epithelial cells was used to investigate the functional changes in macrophages in response to signals from the injured epithelial cells. thno.org Similarly, the interaction between bacteria and COM crystals has been studied using co-culture models of E. coli and P. mirabilis, which showed that their combined presence could promote COM crystal growth and aggregation. mdpi.com

These advanced cell culture models provide a more physiologically relevant environment to dissect the complex cellular dialogues that contribute to the initiation and progression of calcium oxalate stone disease.

Animal Models of COM Nephrolithiasis

Animal models are indispensable tools for investigating the pathophysiology of this compound (COM) nephrolithiasis, allowing for the study of disease progression and the testing of potential therapeutic interventions in a living organism. Current time information in IN.researchgate.net A variety of models have been developed, each with specific methods of induction and unique characteristics. nih.gov

Rodent Models (e.g., Hyperoxaluric Rat/Mouse Models)

Rodents, particularly rats and mice, are the most frequently used animals in kidney stone research due to their relatively low cost, ease of breeding, and the availability of genetically modified strains. mdpi.comoatext.comnih.gov The primary strategy for inducing COM crystal formation in these models is to create a state of hyperoxaluria, a major risk factor for human stone disease. nih.govauajournals.org

Common methods for inducing hyperoxaluria and COM crystal deposition in rodents include:

Ethylene Glycol (EG) Administration: EG is a metabolic precursor to oxalate, and its administration in drinking water is a well-established method for inducing hyperoxaluria and subsequent COM nephrolithiasis in rats. nih.govescholarship.orgplos.org Typically, a 0.75% to 1% EG solution leads to crystal deposition within a few weeks. escholarship.orgplos.org

Hydroxy-L-proline (HLP) Supplementation: Feeding rats a diet supplemented with 5% HLP also effectively induces hyperoxaluria and leads to the formation of COM crystals in the kidneys. nih.govnih.gov

Sodium Oxalate Injection: A single intraperitoneal injection of sodium oxalate can rapidly induce hyperoxaluria and the formation of COM crystals in the renal tubules of rats. nih.govmdpi.com

Genetic Modification: Genetically engineered mouse models have been crucial for understanding the role of specific genes in stone formation. nih.gov Examples include knockout mice for the alanine-glyoxylate aminotransferase gene (Agxt) or the sulfate (B86663) anion transporter-1 gene (Sat1), which develop hyperoxaluria and CaOx stones. nih.gov

These models have been instrumental in demonstrating that hyperoxaluria is a key driver of COM crystal deposition and that this process is often associated with renal tubular injury, inflammation, and the upregulation of specific proteins like osteopontin. nih.govnih.gov

Interactive Data Table: Common Rodent Models of COM Nephrolithiasis

| Model Type | Species | Induction Method | Key Pathological Features | Reference(s) |

| Ethylene Glycol Induced | Rat (Sprague-Dawley, Wistar) | 0.75%-1% Ethylene Glycol in drinking water | Hyperoxaluria, Hypercalciuria, COM crystal deposition in tubules, Tubular injury, Inflammation | escholarship.org, nih.gov, plos.org |

| Hydroxy-L-proline Induced | Rat (Sprague-Dawley) | 5% Hydroxy-L-proline in diet | Hyperoxaluria, COM and other crystal deposits, Tubular damage, Inflammation | nih.gov, nih.gov |

| Sodium Oxalate Induced | Rat (Sprague-Dawley) | Single intraperitoneal injection of Sodium Oxalate | Rapid hyperoxaluria, Intratubular COM crystals, Tubular cell necrosis | mdpi.com, nih.gov |

| Genetic (AGAT knockout) | Mouse | Alanine-glyoxylate aminotransferase gene knockout | Severe hyperoxaluria, CaOx urinary stones, Nephrocalcinosis | mdpi.com, nih.gov |

| Genetic (Sat1 knockout) | Mouse | Sulfate anion transporter-1 gene knockout | Hyperoxaluria, CaOx stone formation | nih.gov |

Larger Animal Models (e.g., Porcine, Feline)

While rodent models are valuable, larger animal models, such as pigs and cats, offer certain advantages due to their greater anatomical and physiological similarity to humans. nih.gov

Porcine Models: The pig kidney is comparable in size and structure to the human kidney, making it an excellent model for studying surgical techniques and the dynamics of stone formation. auajournals.orgnih.gov Hyperoxaluria and COM crystal deposition can be induced in pigs using methods similar to those in rodents, such as feeding a diet supplemented with hydroxy-L-proline or gelatin. nih.gov The large volume of urine produced by pigs facilitates quantitative analysis of urinary parameters. nih.gov

Feline Models: Cats can spontaneously develop calcium oxalate uroliths, making them a valuable natural model for studying the disease. sci-hub.seresearchgate.net Research in cats has provided insights into the role of diet and the formation of interstitial calcifications (Randall's plaques), which are also observed in human stone formers. sci-hub.seresearchgate.net

Other less common but noteworthy models include dogs and ferrets, which also naturally form various types of urinary stones, including calcium oxalate. sci-hub.se

Limitations and Advantages of Specific Models

The choice of an animal model depends on the specific research question, and each model possesses a unique set of advantages and limitations.

Rodent Models:

Advantages: The primary advantages of rodent models are their low cost, short generation time, ease of handling, and the extensive availability of genetic tools, especially for mice. mdpi.comoatext.comnih.gov This makes them ideal for large-scale screening studies and for investigating the function of specific genes. nih.gov

Limitations: A major limitation is that rodents are naturally resistant to kidney stone formation and often require induction with high, non-physiological doses of lithogenic agents. nih.govmdpi.com Most rodent models develop nephrocalcinosis (crystal deposits within the kidney tissue) rather than the distinct, free-lying stones (nephrolithiasis) typically seen in humans. researchgate.netnih.gov Furthermore, there are significant differences in urinary chemistry and renal anatomy compared to humans. nih.gov

Larger Animal Models:

Advantages: Larger animals like pigs and cats have renal anatomy and physiology that more closely resemble humans. nih.govresearchgate.net This makes them better suited for studies involving surgical interventions or for examining stone formation in a more physiologically relevant context. nih.govsci-hub.se Naturally occurring stone disease in cats and dogs provides a unique opportunity to study spontaneous stone formation without artificial induction. sci-hub.seresearchgate.net

Limitations: The main drawbacks of using larger animals are the high costs associated with their purchase, housing, and care. nih.govresearchgate.net They also have longer lifespans and slower reproductive rates, making genetic studies more challenging. Ethical considerations are also more pronounced. researchgate.net

Other Models:

The fruit fly, Drosophila melanogaster, has emerged as a cost-effective model with a short life cycle and powerful genetic tools. mdpi.comnih.gov While anatomically very different from humans, its Malpighian tubules share functional similarities with human renal tubules, and it can be induced to form calcium oxalate crystals. mdpi.comwhuhzzs.com

Interactive Data Table: Advantages and Limitations of Animal Models in COM Nephrolithiasis Research

| Model | Advantages | Limitations | Reference(s) |